Cas no 85990-32-5 (CID 57354828)
CID 57354828 structure
Product Name:CID 57354828
CAS-nummer:85990-32-5
MF:C56H54IN4Rh
MW:1012.86474847794
CID:2808870
PubChem ID:57354828
Update Time:2025-04-21
CID 57354828 Chemische en fysische eigenschappen
Naam en identificatie
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- 85990-32-5
- iodorhodium(2+);10,12,13,23-tetrakis(2,4,6-trimethylphenyl)-21H-porphyrin
- DTXSID80722738
- CID 57354828
-
- Inchi: 1S/C56H54N4.HI.Rh/c1-30-19-34(5)49(35(6)20-30)52-47-18-17-45(59-47)28-44-14-13-42(57-44)27-43-15-16-46(58-43)29-48-53(50-36(7)21-31(2)22-37(50)8)54(51-38(9)23-32(3)24-39(51)10)56(52)60(48)55-40(11)25-33(4)26-41(55)12;;/h13-29,57H,1-12H3;1H;/q;;+3/p-1/b42-27-,43-27-,44-28-,45-28-,46-29-,48-29-,52-47-,56-52+;;
- InChI-sleutel: QJLYTODMOWWSRK-RPRJIAQQSA-M
- LACHT: I[Rh+2].N1(C2C(C)=CC(C)=CC=2C)C2=CC3C=CC(=CC4=CC=C(C=C5C=CC(C(C6C(C)=CC(C)=CC=6C)=C1C(C1C(C)=CC(C)=CC=1C)=C2C1C(C)=CC(C)=CC=1C)=N5)N4)N=3 |c:12,38,t:17,23|
Berekende eigenschappen
- Exacte massa: 1012.24481Da
- Monoisotopische massa: 1012.24481Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 62
- Aantal draaibare bindingen: 4
- Complexiteit: 1370
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 46.5Ų
CID 57354828 Gerelateerde literatuur
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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